molecular formula C21H34N4O2 B5542992 1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine

1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine

Katalognummer: B5542992
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: VHYFGEPBACBZOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C21H34N4O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.26817634 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic and Diagnostic Applications in Oncology

Compounds structurally related to 1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine, specifically analogues of σ receptor ligand PB28, have been explored for their potential therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to improve their utility, demonstrating moderate to significant affinities for σ receptors and minimal antiproliferative activity, highlighting their potential in cancer treatment and imaging (Abate et al., 2011).

Targeted Therapy for Triple-Negative Breast Cancer

Novel pyrazole-s-triazine derivatives have been synthesized and evaluated for their efficacy in targeted therapy against triple-negative breast cancer cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR signaling cascades. These compounds exhibit potent inhibitory activities, with some showing significant cytotoxicity against cancer cell lines, underlining their potential in developing new treatments for aggressive cancer types (Shawish et al., 2022).

Antibacterial and Biofilm Inhibition

Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has uncovered potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. These compounds have shown significant inhibitory activity against MRSA and VRE strains and biofilm inhibition superior to reference drugs like Ciprofloxacin, suggesting their potential as new antibacterial agents (Mekky & Sanad, 2020).

Piperazine Synthesis and Pharmaceutical Relevance

The synthesis and functionalization of piperazine, a core structure in many pharmaceuticals, have seen significant advances. Piperazine stands as a crucial N-heterocycle in small-molecule pharmaceuticals, with recent methodologies focusing on preparing carbon-substituted piperazines. This highlights the ongoing interest and importance of piperazine derivatives in drug development and therapeutic applications (Gettys et al., 2017).

Eigenschaften

IUPAC Name

cyclohexyl-[4-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O2/c1-4-25-19(15-18(22-25)14-16(2)3)21(27)24-12-10-23(11-13-24)20(26)17-8-6-5-7-9-17/h15-17H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYFGEPBACBZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.